N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
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Overview
Description
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the fluorophenyl group: This step involves the incorporation of a fluorophenyl moiety into the oxadiazole ring, often through nucleophilic substitution reactions.
Attachment of the phenoxyacetamide group: The final step involves the coupling of the oxadiazole derivative with phenoxyacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the oxadiazole ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-phenoxyacetamide: This compound lacks the oxadiazole ring and may have different chemical and biological properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of an oxadiazole ring and may exhibit different reactivity and applications.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities, which may differ from those of oxadiazole derivatives.
Properties
Molecular Formula |
C22H16FN3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H16FN3O3/c23-16-12-10-15(11-13-16)21-25-22(29-26-21)18-8-4-5-9-19(18)24-20(27)14-28-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27) |
InChI Key |
YBJHIQCVMUHYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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